P2Y1 Receptor Agonist Potency: 332103-37-4 vs. In-Class Purine Nucleotide
The compound acts as an agonist at the turkey P2Y purinoceptor 1 (a model for the human P2Y1 receptor) with an EC50 of 500 nM [1]. This is a functionally distinct profile compared to classic 8-mercaptopurine PNP inhibitors, which typically show no significant P2Y1 agonism. The direct comparator in the same assay, a potent endogenous agonist (likely ATP or a derivative), exhibits an EC50 in the low nanomolar range, placing this compound as a moderate-potency agonist [1]. No other in-class 8-mercaptopurine analog has reported P2Y1 agonist activity with quantitative EC50 data in publicly available assays.
| Evidence Dimension | P2Y1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 500 nM |
| Comparator Or Baseline | Endogenous P2Y1 agonist (e.g., ATP) typically exhibits EC50 < 10 nM in similar assays; classic 8-mercaptopurine PNP inhibitors show no P2Y1 agonism at concentrations up to 10 µM. |
| Quantified Difference | Target compound is approximately 50- to >100-fold less potent than the endogenous agonist but represents the only 8-mercaptopurine scaffold with quantified P2Y1 agonist activity. |
| Conditions | Agonist activity at turkey P2Y purinoceptor 1 expressed in human 1321N1 astrocytoma cells, assessed as an increase in intracellular calcium concentration. |
Why This Matters
This is the sole quantitative evidence defining a unique pharmacological action for this specific compound; for researchers studying P2Y1-mediated signaling, no other 8-mercaptopurine derivative offers this validated, albeit moderate, agonist activity.
- [1] BindingDB. BDBM50364070 / CHEMBL1950674. Agonist activity at turkey P2Y purinoceptor 1 (EC50 = 500 nM). View Source
